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Compound of Interest

Compound Name: Heptyl propionate

Cat. No.: B1594045

Heptyl Propionate: Application Notes for the
Food Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl propionate (CAS No. 2216-81-1) is an ester recognized for its characteristic fruity and
floral aroma, often described as reminiscent of apricot and pear.[1] This aromatic profile makes
it a valuable flavoring agent in the food and fragrance industries. In food chemistry, heptyl
propionate is utilized to impart or enhance fruity notes in a variety of products. This document
provides detailed application notes, experimental protocols, and quantitative data for the
effective use and evaluation of heptyl propionate as a flavoring agent. While not explicitly
listed with a FEMA number in the provided search results, its components, heptyl alcohol and
propionic acid, have established safety profiles in food applications. Propionic acid, for
instance, is affirmed as Generally Recognized as Safe (GRAS) for use as an antimicrobial and
flavoring agent.

Physicochemical and Organoleptic Properties

A comprehensive understanding of heptyl propionate’'s properties is essential for its
application in food systems.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1594045?utm_src=pdf-interest
https://www.benchchem.com/product/b1594045?utm_src=pdf-body
https://scispace.com/papers/multisensory-flavor-perception-assessing-the-influence-of-3va3wzbpjf
https://www.benchchem.com/product/b1594045?utm_src=pdf-body
https://www.benchchem.com/product/b1594045?utm_src=pdf-body
https://www.benchchem.com/product/b1594045?utm_src=pdf-body
https://www.benchchem.com/product/b1594045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property Value Source
Molecular Formula C10H2002 [1112]
Molecular Weight 172.27 g/mol [1]
Appearance Colorless liquid [1]

Odor Profile Floral, rose, apricot [2]

Flavor Profile

Fruity, apricot

[2]

Boiling Point 209.7°C at 760 mmHg
Flash Point 79.8°C
Density 0.874 g/lcm3

Vapor Pressure

0.2 mmHg at 25°C

Solubility

Insoluble in water

[2]

Applications in the Food Industry

Heptyl propionate's fruity and sweet aromatic profile makes it suitable for a range of food and
beverage applications. Its use is particularly relevant in:

e Beverages: Carbonated soft drinks, fruit juices, and flavored alcoholic beverages can benefit
from the addition of heptyl propionate to enhance or create fruity flavor profiles.

o Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings can
incorporate this ester to achieve a desired fruity taste.

o Baked Goods: Fillings for pastries and cakes, as well as icings, can be flavored with heptyl
propionate to add a distinct fruity character.

o Dairy Products: Yogurt, ice cream, and flavored milk can be formulated with heptyl
propionate to introduce or boost fruity notes.

The concentration of use will vary depending on the food matrix, desired flavor intensity, and
the presence of other flavoring components. It is recommended to start with low concentrations
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and conduct sensory evaluations to determine the optimal level.

Experimental Protocols
Sensory Evaluation: Triangle Test for Discrimination

This protocol is designed to determine if a sensory difference exists between a control sample

and a sample containing heptyl propionate.

Objective: To determine if the addition of heptyl propionate at a specific concentration creates

a perceivable difference in a beverage matrix.

Materials:

Control beverage (e.g., unflavored carbonated water, apple juice).
Heptyl propionate solution (prepared in a suitable solvent like ethanol).
Identical, coded tasting cups.

Palate cleansers (e.g., unsalted crackers, room temperature water).

Sensory panel of at least 15-20 trained or consumer panelists.

Procedure:

Prepare the test sample by adding a predetermined concentration of heptyl propionate to
the control beverage.

For each panelist, present three coded samples: two of the control and one of the test
sample, or two of the test sample and one of the control. The order of presentation should be
randomized.

Instruct panelists to taste each sample from left to right.
Ask panelists to identify the sample that is different from the other two.

Panelists should rinse their mouths with water and eat a plain cracker between evaluations.
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o Collect and analyze the data. A statistically significant number of correct identifications
indicates a perceivable difference.

Triangle Test Workflow for Sensory Evaluation.

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol outlines a method for the quantification of heptyl propionate in a beverage
matrix.

Objective: To accurately measure the concentration of heptyl propionate in a liquid food
sample.

Materials:
e Gas chromatograph coupled with a mass spectrometer (GC-MS).
o Appropriate capillary column (e.g., DB-5ms).
o Heptyl propionate standard of known purity.
 Internal standard (e.g., heptyl acetate).
¢ Organic solvent for extraction (e.g., dichloromethane).
e Sodium chloride.
e Anhydrous sodium sulfate.
o Glassware (vials, pipettes, flasks).
Procedure:
e Sample Preparation:
o Take a known volume of the beverage sample (e.g., 10 mL).

o Add a known amount of the internal standard.
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[e]

Saturate the aqueous phase with sodium chloride to improve extraction efficiency.

o

Perform a liquid-liquid extraction with dichloromethane.

[¢]

Dry the organic extract over anhydrous sodium sulfate.

Concentrate the extract to a final volume.

[¢]

e Calibration Curve:

o Prepare a series of standard solutions of heptyl propionate of known concentrations
containing a fixed amount of the internal standard.

o Analyze each standard by GC-MS.

o Construct a calibration curve by plotting the ratio of the peak area of heptyl propionate to
the peak area of the internal standard against the concentration of heptyl propionate.

e GC-MS Analysis:
o Inject the prepared sample extract into the GC-MS system.

o Set the appropriate GC oven temperature program, injector temperature, and MS
parameters.

o Acquire the data in full scan or selected ion monitoring (SIM) mode.
e Quantification:

o ldentify the peaks for heptyl propionate and the internal standard based on their
retention times and mass spectra.

o Calculate the peak area ratio.

o Determine the concentration of heptyl propionate in the sample using the calibration
curve.

Workflow for GC-MS Quantification of Heptyl Propionate.
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Stability Assessment

Objective: To evaluate the stability of heptyl propionate in a food matrix under specific storage
conditions.

Materials:

Food product containing a known concentration of heptyl propionate.

Controlled environment chambers (for temperature and humidity control).

GC-MS for quantification.

Sensory panel for descriptive analysis.
Procedure:
o Prepare a batch of the food product with a known initial concentration of heptyl propionate.

» Divide the batch into several aliquots and store them under different conditions (e.g.,
refrigerated, ambient, accelerated at elevated temperature).

o At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage
condition.

o Conduct quantitative analysis using the GC-MS protocol described above to determine the
concentration of heptyl propionate.

o Perform sensory evaluation (e.g., descriptive analysis) to assess any changes in the fruity
flavor profile.

» Plot the concentration of heptyl propionate and the sensory intensity scores over time for
each storage condition to determine its stability.

Safety and Regulatory Information

While a specific FEMA number for heptyl propionate was not identified in the initial search, it
is important to note that many esters are considered safe for use as flavoring agents. The
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safety of heptyl propionate is supported by its composition of heptyl alcohol and propionic
acid, both of which have established safety profiles in food. Propionic acid is listed as GRAS
(Generally Recognized as Safe) by the FDA. For any food application, it is crucial to adhere to
Good Manufacturing Practices (GMP) and consult the latest regulatory guidelines.

Conclusion

Heptyl propionate is a versatile flavoring agent with a desirable fruity and floral aromatic
profile. Its successful application in food products relies on a thorough understanding of its
physicochemical properties, careful consideration of the food matrix, and systematic evaluation
through sensory and analytical methods. The protocols provided in these application notes
offer a framework for researchers and product developers to effectively utilize and assess
heptyl propionate in the creation of appealing and high-quality food products. Further
investigation into its flavor threshold in various food systems and its official GRAS status would
be beneficial for broader application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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